molecular formula C11H13N3S B8374686 3-(1-Piperazinyl)thieno[2,3-c]pyridine

3-(1-Piperazinyl)thieno[2,3-c]pyridine

Cat. No. B8374686
M. Wt: 219.31 g/mol
InChI Key: LELUGVXNTPQHMP-UHFFFAOYSA-N
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Patent
US05272148

Procedure details

A mixture of 2-carbomethoxy-3-aminothieno[2,3-c]pyridine (5.0 g), and piperazine (4.13 g) in N-methylpyrrolidinone (30 ml) was heated to 150° until decarboxyalkylation was complete. The mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated in vacuo. The residual 3-aminothieno[2,3-c]pyridine, piperazine (12.5 g), p-toluenesulfonic acid (100 mg), and N-methylpyrrolidinone (50 ml) was heated under reflux (202°) overnight. The mixture was allowed to cool to room temperature, diluted with water, and extracted with dichloromethane. The organic extracts were combined, dried over anhydrous magnesium sulfate, filtered and the filtrate was concentrated in vacuo, finally at 50° (0.1 mm Hg). The residue was chromatographed on silica, using 1:1 dichloromethane:methanol eluent. The appropriate fractions were combined and concentrated. Crystallization of the residue from ethyl acetate provided 0.66 g (12%) of product, mp 126°-127.5° (dried 80° 0.1 mm Hg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:5]1[S:13][C:8]2=[CH:9][N:10]=[CH:11][CH:12]=[C:7]2[C:6]=1[NH2:14])(OC)=O.[NH:15]1[CH2:20][CH2:19]N[CH2:17][CH2:16]1>CN1CCCC1=O.O>[N:14]1([C:6]2[C:7]3[C:8](=[CH:9][N:10]=[CH:11][CH:12]=3)[S:13][CH:5]=2)[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC)C1=C(C=2C(=CN=CC2)S1)N
Name
Quantity
4.13 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 150° until decarboxyalkylation
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The residual 3-aminothieno[2,3-c]pyridine, piperazine (12.5 g), p-toluenesulfonic acid (100 mg), and N-methylpyrrolidinone (50 ml) was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (202°) overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo, finally at 50° (0.1 mm Hg)
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue from ethyl acetate
CUSTOM
Type
CUSTOM
Details
provided
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
0.66 g (12%) of product, mp 126°-127.5° (dried 80° 0.1 mm Hg)

Outcomes

Product
Name
Type
Smiles
N1(CCNCC1)C1=CSC2=CN=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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